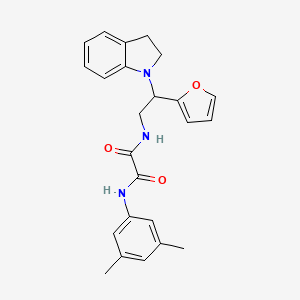![molecular formula C15H21NO B2971190 (1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol CAS No. 70243-51-5](/img/structure/B2971190.png)
(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
Descripción general
Descripción
“(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol” is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 . The compound is a solid at room temperature and should be stored in a cool place, protected from light .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2/t6-,7+,8+ . This indicates the specific arrangement of atoms in the molecule and the stereochemistry of the compound.
Physical And Chemical Properties Analysis
The compound has a boiling point of 248.6±15.0 C at 760 mmHg . It is a solid at room temperature .
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Medicinal Applications
Heterocyclic compounds, such as benzothiazoles and benzodiazepines, are foundational in pharmaceutical chemistry due to their diverse biological activities. These compounds are involved in a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory treatments. For instance, benzothiazole derivatives have been identified for their antimicrobial and antiviral properties, offering potential pathways for drug discovery and development (Elamin, Elaziz, & Abdallah, 2020). Similarly, benzodiazepines, which include structures related to the bicyclic nonan-ol framework, have been extensively studied for their bioactivities, leading to the development of compounds with anticonvulsant, anti-anxiety, and hypnotic effects (Teli, Teli, & Soni, 2023).
Material Science and Organic Light Emitting Diodes (OLEDs)
In material science, particularly in the development of organic light emitting diodes (OLEDs), cyclometalating ligands, which could theoretically include structures similar to "(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol", play a crucial role. These ligands are essential for obtaining highly emissive phosphors that can emit across the whole visible spectrum, thus enhancing the performance of OLEDs (Chi & Chou, 2010).
Antibacterial and Antifungal Applications
The search for effective antimicrobials against multidrug-resistant pathogens has led to the exploration of cyanobacterial compounds. Cyanobacteria produce a range of chemical structures, including those with heterocyclic rings, showing potent antibacterial, antifungal, and antimycobacterial activities. This research underscores the potential of natural compounds in addressing drug resistance and developing new therapies (Swain, Paidesetty, & Padhy, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
(1S,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11H2/t13-,14+,15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAGSRDCXSVFLX-YIONKMFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216665 | |
| Record name | 9-exo-9-(Phenylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | |
CAS RN |
2291-60-3 | |
| Record name | 9-exo-9-(Phenylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



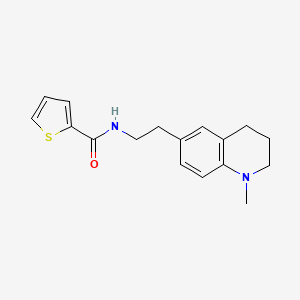
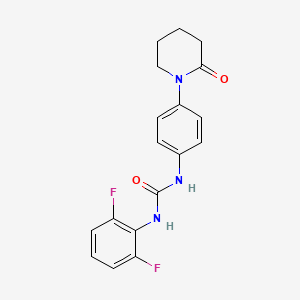

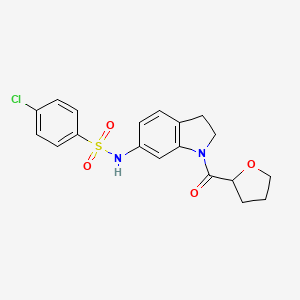
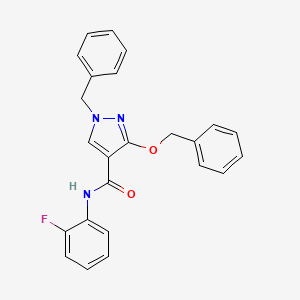
![2-[(4-chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B2971117.png)
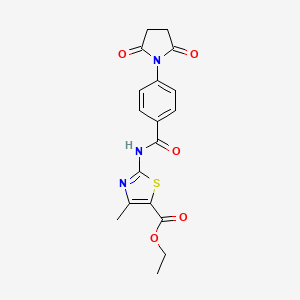
![2,4-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2971120.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2971121.png)
![4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2971124.png)
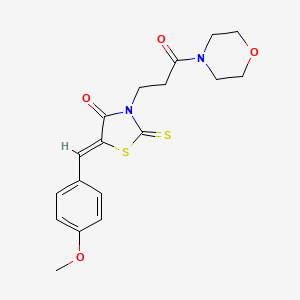
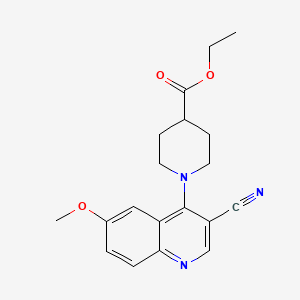
![Ethyl 3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B2971127.png)
